molecular formula C8H7N3O4S B2533876 1-Sulfamoylimidazo[1,5-a]pyridine-3-carboxylic acid CAS No. 2090320-29-7

1-Sulfamoylimidazo[1,5-a]pyridine-3-carboxylic acid

Cat. No.: B2533876
CAS No.: 2090320-29-7
M. Wt: 241.22
InChI Key: HMVJKKHZABZDCG-UHFFFAOYSA-N
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Description

1-Sulfamoylimidazo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound that features a fused imidazo-pyridine ring system with a sulfamoyl group at the 1-position and a carboxylic acid group at the 3-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals .

Preparation Methods

The synthesis of 1-Sulfamoylimidazo[1,5-a]pyridine-3-carboxylic acid typically involves the following steps:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-Sulfamoylimidazo[1,5-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various functionalized imidazo[1,5-a]pyridine derivatives.

Scientific Research Applications

1-Sulfamoylimidazo[1,5-a]pyridine-3-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Sulfamoylimidazo[1,5-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfamoyl group can form hydrogen bonds with active site residues, while the imidazo-pyridine core can engage in π-π stacking interactions with aromatic amino acids. These interactions can inhibit enzyme activity or modulate receptor function, leading to the observed biological effects .

Comparison with Similar Compounds

1-Sulfamoylimidazo[1,5-a]pyridine-3-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-sulfamoylimidazo[1,5-a]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O4S/c9-16(14,15)7-5-3-1-2-4-11(5)6(10-7)8(12)13/h1-4H,(H,12,13)(H2,9,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMVJKKHZABZDCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C(N2C=C1)C(=O)O)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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